molecular formula C21H16F3NO3 B4966443 3-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide

3-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide

Cat. No.: B4966443
M. Wt: 387.4 g/mol
InChI Key: CQLJTWPKYDZNTK-UHFFFAOYSA-N
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Description

3-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide is an organic compound that features a trifluoromethoxy group, which is known for its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting an appropriate benzoyl chloride with an amine derivative under controlled conditions.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using specialized reagents that facilitate the trifluoromethoxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalysts and reaction conditions can enhance the efficiency of the production process. Continuous flow reactors and automated systems are often employed to scale up the synthesis while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity. The pathways involved may include inhibition of specific enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzamide:

    N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine:

Uniqueness

3-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3NO3/c22-21(23,24)28-18-11-9-17(10-12-18)25-20(26)16-7-4-8-19(13-16)27-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLJTWPKYDZNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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